ETHYL 4-{3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-{3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a thiazolidine ring, a piperazine ring, and a dimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZINE-1-CARBOXYLATE typically involves a multi-step process. One common method includes the cyclization of a thiazolidine derivative with a piperazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the scalability and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may yield a thiazolidine derivative with additional hydrogen atoms .
Scientific Research Applications
ETHYL 4-{3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZINE-1-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and altering cellular pathways. This interaction is often mediated by the thiazolidine and piperazine rings, which can form hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-bis(2,4-dimethoxybenzylidene)-4-oxo-1-piperidinecarboxylate
- 3,5-bis(3,4-dimethoxybenzylidene)-1-ethyl-4-piperidinone
- Ethyl 4-{3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}piperazine-1-carboxylate
Uniqueness
ETHYL 4-{3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOYL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27N3O6S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
ethyl 4-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O6S2/c1-4-31-21(28)24-11-9-23(10-12-24)19(26)7-8-25-20(27)18(33-22(25)32)14-15-5-6-16(29-2)17(13-15)30-3/h5-6,13-14H,4,7-12H2,1-3H3/b18-14- |
InChI Key |
ZHNOAFZCOYUPEX-JXAWBTAJSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Origin of Product |
United States |
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